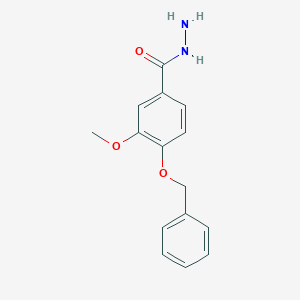

4-(Benzyloxy)-3-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-9-12(15(18)17-16)7-8-13(14)20-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAQGDHMUCKFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. For 4-(benzyloxy)-3-methoxybenzohydrazide and its derivatives, a combination of NMR, IR, and mass spectrometry provides a complete picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, reveals characteristic signals that can be extrapolated to understand the structure of this compound. A singlet corresponding to the methoxy (B1213986) (-OCH₃) protons is typically observed around 3.84 ppm. The aromatic protons of the benzene (B151609) rings display complex multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The N-H proton of the hydrazide moiety usually appears as a singlet further downfield. fupress.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For the aforementioned derivative, the carbonyl carbon (C=O) of the benzohydrazide (B10538) group shows a characteristic signal at approximately 163 ppm. The carbon atoms of the aromatic rings and the imine carbon (CH=N) resonate in the range of 120–150 ppm. The methoxy carbon signal appears upfield, typically around 55.8 ppm. fupress.net

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~3.84 | Singlet, -OCH₃ |

| ¹H | 7.0 - 8.0 | Multiplets, Aromatic protons |

| ¹³C | ~55.8 | Methoxy carbon |

| ¹³C | 120 - 150 | Aromatic and Imine carbons |

| ¹³C | ~163 | Carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a hydrazone derivative of 4-hydroxy-3-methoxybenzaldehyde shows characteristic absorption bands that are indicative of its structure. researchgate.net

Key vibrational frequencies include:

N-H Stretching: A band in the region of 3205 cm⁻¹ is characteristic of the N-H stretching vibration of the hydrazide group. researchgate.net

C=O Stretching: The carbonyl group of the amide (C=O-NH) exhibits a strong absorption band around 1654 cm⁻¹. researchgate.net

C=N Stretching: The imine group (C=N) of the hydrazone linkage shows a stretching vibration at approximately 1606 cm⁻¹. researchgate.net

C-O Stretching: The stretching vibration for the C-O ether linkage is observed around 1077 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3205 |

| C=O | Stretching | ~1654 |

| C=N | Stretching | ~1606 |

| C-O | Stretching | ~1077 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, the molecular ion peak [M+] was observed at an m/z value corresponding to its molecular weight, confirming the successful synthesis of the compound. fupress.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction studies on derivatives of this compound, such as (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, have provided detailed structural insights. nih.govresearchgate.net In this derivative, the molecule consists of a pyridine (B92270) ring and two benzene rings. nih.govresearchgate.net

Key structural features include:

The dihedral angle between the pyridine ring and the adjacent benzene ring is approximately 15.25°. nih.govresearchgate.net

The two benzene rings are oriented at a dihedral angle of about 83.66°. nih.govresearchgate.net

The methoxy group is slightly twisted out of the plane of the benzene ring to which it is attached. nih.govresearchgate.net

The crystal structure is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯N and C—H⋯O interactions, which link the molecules into a three-dimensional framework. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉N₃O₃ |

| Molecular Weight | 361.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.3930 (6) |

| b (Å) | 11.5574 (4) |

| c (Å) | 8.3508 (3) |

| β (°) | 93.436 (2) |

| Volume (ų) | 1771.98 (11) |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules in the solid state. For hydrazone derivatives, Hirshfeld surface analysis reveals the relative contributions of different types of intermolecular contacts. bohrium.commdpi.com

In a related hydrazone derivative, the most significant contributions to the Hirshfeld surface are from H···H contacts, accounting for a substantial portion of the total interactions. fupress.net Other important interactions include C···H/H···C and O···H/H···O contacts. bohrium.commdpi.com These interactions play a crucial role in the stabilization of the crystal structure. The dnorm map generated during Hirshfeld analysis highlights the regions of significant intermolecular contacts, with red spots indicating hydrogen bonding interactions. bohrium.com

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.5 |

| C···H/H···C | Variable |

| O···H/H···O | Variable |

Lack of Crystallographic Data Prevents Detailed Structural Elucidation of this compound

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant gap in the available scientific literature. Specifically, no published crystallographic data exists for this compound, which is essential for a detailed analysis of its hydrogen bonding networks and crystal packing arrangement.

While research is available for structurally related compounds, such as various benzohydrazide derivatives, this information cannot be reliably extrapolated to describe the specific hydrogen bonding and crystal packing of this compound. The presence and orientation of the benzyloxy group, in particular, would significantly influence the intermolecular interactions and the resulting crystal structure in ways that cannot be accurately predicted without experimental data.

Consequently, a detailed and scientifically accurate account of the hydrogen bonding networks and crystal packing, including data tables of bond lengths and angles for this compound, cannot be generated at this time. The absence of this foundational data in the public domain prevents a thorough elucidation as per the requested outline. Further experimental research, specifically the successful crystallization and subsequent X-ray crystallographic analysis of this compound, would be required to provide the necessary information for such a detailed structural discussion.

Biological Activities and Mechanistic Investigations of 4 Benzyloxy 3 Methoxybenzohydrazide and Its Analogs

Antimicrobial Efficacy Studies

Analogs of 4-(benzyloxy)-3-methoxybenzohydrazide have demonstrated a broad spectrum of antimicrobial activities. The following sections detail their efficacy against various microbial strains and the current understanding of their mechanisms of action.

Hydrazide-hydrazone derivatives of 3-methoxybenzoic acid have shown notable bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria. nih.gov Certain synthesized compounds exhibited higher antimicrobial activity against Bacillus species than commonly used antibiotics like cefuroxime or ampicillin. nih.gov

Studies on related structures, such as (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide (B10538), have indicated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Further research into difluorobenzamide derivatives, which are analogs of 3-methoxybenzamide, has highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has also been evaluated against a panel of bacteria, showing sensitivity in both Gram-positive and Gram-negative strains. nih.gov

| Compound/Analog | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. (Gram-positive) | High bacteriostatic/bactericidal activity, surpassing ampicillin in some cases. | nih.gov |

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Escherichia coli (Gram-negative) | Zone of inhibition: 7-14 mm. | researchgate.net |

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Staphylococcus aureus (Gram-positive) | Zone of inhibition: 4-11 mm. | researchgate.net |

| Difluorobenzamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive) | Exhibited antimicrobial activity. | mdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (Gram-positive) | IC50 value of 84.12 µg/mL. | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Agrobacterium tumefaciens (Gram-negative) | IC50 value of 99.09 µg/mL. | nih.gov |

The antifungal potential of this class of compounds has also been investigated. (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide demonstrated inhibitory effects against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net The related compound 2-hydroxy-4-methoxybenzaldehyde was also effective against C. albicans, with research suggesting it could be an alternative antimicrobial for antibiotic-resistant strains. nih.gov

Analogs based on 4-hydroxybenzoic acid have been identified as potent growth inhibitors of laccase-producing phytopathogenic fungi. mdpi.com Specifically, derivatives of 4-hydroxybenzoic acid and salicylic aldehydes showed high activity against Sclerotinia sclerotiorum, with IC50 values as low as 0.5 to 1.8 µg/mL. mdpi.com Another study highlighted that a derivative of 3-phenyl-salicylic aldehyde and 4-hydroxybenzoic acid hydrazide was the most active against Botrytis cinerea. mdpi.com The structural component of benzaldehyde itself is recognized for its antifungal properties, which are enhanced by the presence of an ortho-hydroxyl group that appears to disrupt cellular antioxidation in fungi. nih.gov

| Compound/Analog | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Aspergillus flavus | Zone of inhibition: 2-9 mm. | researchgate.net |

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Aspergillus niger | Zone of inhibition: 5-8 mm. | researchgate.net |

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Candida albicans | Zone of inhibition: 4-12 mm. | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | Candida albicans | IC50 value of 99.99 µg/mL. | nih.gov |

| 4-hydroxybenzoic acid and salicylic aldehyde derivatives | Sclerotinia sclerotiorum | IC50 values between 0.5 and 1.8 µg/mL. | mdpi.com |

| 3-phenyl-salicylic aldehyde and 4-hydroxybenzoic acid hydrazide derivative | Botrytis cinerea | Inhibition of 74.1% at 50 µg/mL. | mdpi.com |

Tuberculosis remains a significant global health issue, driving the search for new therapeutic agents. nih.gov Analogs of this compound have shown promise in this area. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain, with two compounds exhibiting minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263). nih.gov These compounds were also selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.gov

Another study focused on a series of benzoic acid (4-allyloxy-benzylidene)-hydrazides, with one analog showing potent anti-tuberculosis activity, achieving 98.7% inhibition at 200 µg/mL against M. tuberculosis H37Rv. orientjchem.org Furthermore, the related compound 4-(Benzyloxy)phenol has been found to facilitate intracellular mycobacterial clearance in infected human macrophages. nih.gov

Understanding the mechanism of action is crucial for drug development. For antimycobacterial analogs, molecular docking studies have suggested that these compounds may bind to the enoyl-acyl-carrier protein reductase (InhA) from Mycobacterium tuberculosis, an important enzyme in the mycolic acid biosynthesis pathway. orientjchem.org

For the analog 4-(Benzyloxy)phenol, the mechanism involves immunomodulation. It was found to induce IL-35 signaling in mycobacteria-infected macrophages, which in turn activates the JAK1/STAT3 pathway. nih.gov This cascade ultimately leads to increased phagosome-lysosome fusion, enhancing the host's ability to clear the infection. nih.gov

Other mechanistic studies on derivatives of 3-methoxybenzamide have identified the bacterial cell division protein, FtsZ, as a key target. mdpi.com These compounds were shown to increase the GTPase rate of FtsZ, which promotes its polymerization and stabilizes the resulting polymers, thereby inhibiting cell division. mdpi.com

Anticancer Potential and Molecular Pathways

In addition to antimicrobial properties, various analogs have been investigated for their potential as anticancer agents.

The cytotoxic effects of this compound analogs have been evaluated against several cancer cell lines. A study on 3-methoxy aroylhydrazones demonstrated a significant, concentration-dependent inhibitory effect on the viability of the human hepatoblastoma cell line, Hep-G2. nih.gov The IC50 values for the most potent of these derivatives were 21.42 µM and 22.2 µM. nih.gov

Benzimidazole derivatives bearing benzyloxy-methoxy-phenyl groups have also been assessed. waocp.org For instance, N-1-(2-Benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole showed moderate cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 31.2 µg/mL) and the HCT-116 colon cancer cell line (IC50 = 28.5 µg/mL). waocp.org Other research on quinobenzothiazines has indicated that benzyloxy substitution at certain positions on the molecular scaffold is advantageous for anticancer activity, leading to the inhibition of cell proliferation. mdpi.com

| Compound/Analog | Cancer Cell Line | Activity/Result (IC50) | Reference |

|---|---|---|---|

| 3-methoxy salicylaldehyde benzoylhydrazone (3mSBH) | Hep-G2 (Hepatocellular carcinoma) | 22.2 µM | nih.gov |

| 3-methoxy salicylaldehyde isonicotinoylhydrazone (3mSIH) | Hep-G2 (Hepatocellular carcinoma) | 21.42 µM | nih.gov |

| N-1-(2-Benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole | MCF-7 (Breast cancer) | 31.2 ± 4.49 µg/mL | waocp.org |

| N-1-(2-Benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole | HCT-116 (Colon cancer) | 28.5 ± 2.91 µg/mL | waocp.org |

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Research into this compound and its analogs has revealed their potential to trigger this process in various cancer cell lines.

Studies have shown that certain benzohydrazide derivatives can induce apoptosis in cancer cells. For instance, some analogs have been observed to cause cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, all of which are characteristic features of apoptosis nih.gov. Flow cytometry analysis has further confirmed the apoptotic effects, demonstrating an increase in the apoptotic rate of cancer cells in a dose-dependent manner when treated with these compounds nih.gov.

The molecular mechanisms underlying this apoptosis induction often involve the activation of key executioner proteins. One such protein is caspase-3. Several studies have reported that treatment with benzohydrazide analogs leads to increased caspase-3 activity in cancer cells nih.govnih.gov. The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.

Furthermore, the apoptotic activity of these compounds is linked to their influence on the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. Specifically, some analogs have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. A decrease in Bcl-2 levels can shift the cellular balance towards apoptosis, making the cancer cells more susceptible to programmed cell death. Some analogs have also been found to upregulate the pro-apoptotic protein Bax researchgate.net. The interplay between pro- and anti-apoptotic members of the Bcl-2 family is a determining factor in cell fate, and the ability of these compounds to modulate this balance highlights their therapeutic potential.

The table below summarizes the apoptotic effects of representative benzohydrazide analogs on different cancer cell lines.

| Compound/Analog | Cancer Cell Line | Observed Apoptotic Effects | Reference |

| p-Hydroxymethoxybenzobijuglone | BGC823 (gastric carcinoma) | Cell shrinkage, chromatin condensation, apoptotic body formation, G2/M phase arrest, increased apoptotic rate, caspase-3 activation, decreased Bcl-2 expression. | nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | MCF-7 and MDA-MB-468 (breast cancer) | Cell cycle arrest at G2/M, increased caspase-3 activity. | nih.gov |

| Benzimidazole derivatives | A-549 (lung cancer) | Upregulation of caspase-3 and Bax, downregulation of Bcl-2. | researchgate.net |

Interactions with Cancer-Related Molecular Targets (e.g., CDK4, c-erbb-2)

The anticancer activity of this compound and its analogs is further understood by examining their interactions with specific molecular targets that are pivotal in cancer progression. Molecular docking studies, a computational technique used to predict the binding affinity and orientation of a ligand to a target protein, have provided valuable insights into these interactions.

One of the key targets in cell cycle regulation is Cyclin-Dependent Kinase 4 (CDK4). Dysregulation of the CDK4/cyclin D complex is a common feature in many cancers, leading to uncontrolled cell proliferation nih.govnih.gov. Therefore, inhibiting CDK4 is a promising therapeutic strategy. While direct studies on this compound are limited, molecular docking analyses of analogous compounds have been performed. These studies help in understanding the potential binding modes and interactions with the ATP-binding pocket of CDK4, which is crucial for its kinase activity nih.gov. The inhibition of CDK4 can lead to cell cycle arrest, preventing cancer cells from dividing.

Another important target in cancer therapy is the human epidermal growth factor receptor 2, also known as c-erbb-2 or HER2. Overexpression of c-erbb-2 is a driving factor in certain types of aggressive breast cancers. While specific docking studies for this compound with c-erbb-2 were not found, research on similar heterocyclic compounds has shown inhibitory potential against members of the ErbB family of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) nih.gov. These studies suggest that the benzohydrazide scaffold could serve as a basis for designing inhibitors that target the kinase domain of these receptors, thereby blocking downstream signaling pathways that promote cell growth and survival.

Molecular docking analyses of various benzimidazole and triazine derivatives, which share structural similarities with benzohydrazides, have shown promising binding affinities with other cancer-related targets as well mdpi.com. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For example, docking studies of some derivatives have shown interactions with key residues in the catalytic region of caspase 3, an enzyme central to apoptosis researchgate.net.

The table below presents a summary of molecular docking studies of compounds analogous to this compound with various cancer-related targets.

| Compound Class | Molecular Target | Key Findings from Molecular Docking | Reference |

| Benzimidazole-1,2,4-triazole derivatives | EGFR, BRAFV600E | Potential to bind to and inhibit these kinases. | researchgate.net |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | EGFR | Significant inhibitory activities, with docking studies supporting the experimental results. | nih.gov |

| 3-methoxy flavone derivatives | ER-α, EGFR | Interaction with the binding pockets of human estrogen receptor alpha and epidermal growth factor receptor. | nih.gov |

| 1,2,4-triazine sulfonamide derivatives | 3RHK, 5GTY, 6PL2, 7JXH (cancer development and metastasis related receptors) | Better binding affinities than standard anticancer drugs in some cases. | mdpi.com |

Anti-inflammatory Modulations

In vitro and In vivo Assessments of Anti-inflammatory Responses

The anti-inflammatory properties of this compound and its analogs have been investigated through various in vitro and in vivo models. These studies have demonstrated the potential of this class of compounds to mitigate inflammatory responses.

In vivo studies have often utilized the carrageenan-induced paw edema model in rodents, a standard method for evaluating acute inflammation scielo.br. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). Treatment with compounds possessing anti-inflammatory activity can reduce the extent of this swelling. Studies on hydrazide derivatives have shown a significant reduction in paw edema thickness compared to control groups, indicating a potent anti-inflammatory effect koreascience.krresearchgate.net. For example, (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide demonstrated a significant inhibitory effect on edema formation koreascience.kr. Similarly, other benzimidazole derivatives have shown anti-inflammatory effects comparable to the standard drug diclofenac sodium in the carrageenan-induced paw edema model nih.gov.

Another in vivo model used to assess anti-inflammatory potential is the acetic acid-induced vascular permeability test in mice. Increased vascular permeability is a hallmark of inflammation, leading to the leakage of fluid and proteins into the surrounding tissue. Compounds that can inhibit this process are considered to have anti-inflammatory properties. For instance, 4-hydroxybenzaldehyde, a related phenolic compound, displayed an inhibitory effect in this model biomolther.org.

In vitro assessments often involve the use of cell lines, such as RAW 264.7 macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. LPS stimulation leads to the production of various inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). The ability of a compound to inhibit the production of these mediators is indicative of its anti-inflammatory activity. Phenylpropanoid compounds, which share structural motifs with the target compound, have been shown to significantly inhibit LPS-induced NO and PGE2 production in a dose-dependent manner nih.govmdpi.com.

The table below summarizes the findings from in vivo anti-inflammatory assessments of representative analogs.

| Compound/Analog | In Vivo Model | Key Findings | Reference |

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Carrageenan-induced rat paw edema | Significant inhibitory effect on edema formation. | koreascience.krresearchgate.net |

| Benzimidazole derivatives (B2, B4, B8) | Carrageenan-induced mice paw edema | Comparable anti-inflammatory effect to diclofenac sodium. | nih.gov |

| 4-hydroxybenzaldehyde | Acetic acid-induced vascular permeability in mice | Displayed an inhibitory effect on vascular permeability. | biomolther.org |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis and subcutaneous air pouch test | Significant reduction in leukocyte migration. | mdpi.com |

Investigation of Inflammatory Pathway Inhibition

The anti-inflammatory effects of this compound and its analogs are rooted in their ability to modulate key inflammatory signaling pathways. Research has focused on their capacity to inhibit the expression and activity of enzymes and transcription factors that play a central role in the inflammatory cascade.

A primary mechanism of action is the suppression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Under inflammatory conditions, the expression of these enzymes is upregulated, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively. Several studies have demonstrated that compounds structurally related to this compound can significantly suppress the LPS-induced expression of both iNOS and COX-2 in macrophage cell lines biomolther.orgnih.govmdpi.com. This inhibition at the protein expression level directly contributes to the reduction of inflammatory mediators.

The regulation of iNOS and COX-2 expression is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Investigations into the mechanism of action of related compounds have revealed their ability to interfere with this pathway. For example, some flavonols and other phenolic compounds have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB researchgate.netnih.gov.

In addition to the NF-κB pathway, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also a critical regulator of inflammation. The MAPK family includes proteins such as p38, ERK, and JNK, which are activated by phosphorylation in response to inflammatory stimuli. Activated MAPKs, in turn, can activate other transcription factors and contribute to the production of inflammatory cytokines. Studies on flavonols and other related compounds have shown that they can inhibit the phosphorylation of p38, ERK, and JNK, indicating that the anti-inflammatory effects are also mediated through the MAPK pathway nih.gov.

Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of inflammation. The inhibition of the NF-κB and MAPK pathways by these compounds leads to a downstream reduction in the secretion of these cytokines researchgate.netnih.gov.

Antioxidant Mechanisms

Radical Scavenging Activity (e.g., DPPH assay)

The antioxidant potential of this compound and its analogs is a significant aspect of their biological activity. One of the primary mechanisms by which these compounds exert their antioxidant effects is through radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the radical scavenging capacity of a compound nih.gov.

The DPPH radical is a stable free radical that exhibits a deep violet color in solution. When it reacts with an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to DPPH-H, and its color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

The chemical structure of this compound, which contains phenolic hydroxyl groups and methoxy (B1213986) substituents, suggests its potential for antioxidant activity nih.gov. Phenolic compounds are well-known for their ability to act as antioxidants. The presence of electron-donating groups on the benzene (B151609) ring, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can enhance the radical scavenging activity nih.gov. These groups can stabilize the resulting phenoxyl radical after hydrogen donation, making the compound a more effective antioxidant.

Studies on various hydrazone and Schiff base ligands, which are structurally related to the target compound, have demonstrated significant DPPH radical scavenging activity nih.govrsc.org. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is often used to quantify antioxidant activity. A lower IC50 value indicates a higher antioxidant potential. For example, certain aroyl-hydrazone Schiff base ligands have shown notable DPPH radical scavenging activity, with IC50 values in the micromolar range nih.gov.

The table below presents the DPPH radical scavenging activity of some related compounds, illustrating the potential of this chemical class as antioxidants.

| Compound/Analog Class | IC50 Value / % Inhibition | Reference |

| Isonicotinic hydrazide and indole-3-carboxaldehyde derived Schiff base | IC50 of 36.09 μM | nih.gov |

| Ketoprofen and isoniazid derived Schiff base | IC50 = 6.12 ppm | nih.gov |

| Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | IC50 value of 729.258 μg/mL | nih.gov |

| Cinnamon bark essential oil (major component: eugenol) | 91.4 ± 0.002% inhibition at 5 mg/mL | jfda-online.com |

| Origanum essential oil (major component: carvacrol) | 86.66 ± 0.008% inhibition at 5 mg/mL | jfda-online.com |

Enzyme Inhibition Studies

Benzohydrazide derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.comresearchgate.net Various analogs have shown the ability to dually inhibit both enzymes, often with inhibitory potencies in the micromolar range. nih.govmdpi.comnih.gov

Research into series of 2-acylhydrazine-1-carboxamides and hydrazones derived from benzohydrazides has revealed significant inhibitory activities. nih.govmdpi.com For example, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. nih.gov In some cases, the inhibitory potency of these synthetic analogs against AChE was found to be greater than that of the established drug rivastigmine. nih.gov Similarly, hydrazones obtained from 4-(trifluoromethyl)benzohydrazide showed IC50 values starting from 46.8 µM for AChE and 19.1 µM for BChE. mdpi.com Molecular docking studies suggest that these compounds can act as non-covalent inhibitors, occupying the active cavity of the enzymes, sometimes near the catalytic triad. mdpi.comnih.govnih.gov The structure-activity relationship indicates that modifications to the substituents on the benzene ring and the linker groups can significantly influence the inhibitory potential. nih.gov

| Compound Class | Specific Analog Example | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | General Range | 44 - 100 | > 22 | nih.govnih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | General Range | 27.0 - 106.8 | 58.0 - 277.5 | nih.gov |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | General Range | 46.8 - 137.7 | 19.1 - 881.1 | mdpi.com |

| 4-Amino-3-bromo-5-fluorobenzohydrazide | Compound 3a | 0.59 | 0.15 | researchgate.net |

| Benzimidazole-based Thiazoles | Analog 21 (di-Cl substituted) | 0.10 | 0.20 | nih.gov |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide, and its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.netmdpi.com Benzohydrazide derivatives have emerged as a promising class of urease inhibitors. researchgate.netnih.gov

Synthetic analogs have demonstrated good to moderate urease inhibition, with some derivatives showing superior activity compared to thiourea, a standard urease inhibitor. researchgate.net Structure-activity relationship (SAR) studies have revealed that the inhibitory potential is influenced by the nature and position of substituents on the benzohydrazide structure. nih.gov Notably, compounds bearing methoxy and halogen groups have been found to be particularly potent inhibitors. researchgate.net This highlights the potential of this compound, which contains a methoxy group, as a candidate for urease inhibition. Kinetic studies have shown that these compounds can inhibit the enzyme through competitive or non-competitive modes of action. nih.gov

| Compound/Analog | Urease IC50 (µM) | Reference |

|---|---|---|

| General Range for Synthetic Derivatives | 0.87 - 19.0 | researchgate.netnih.gov |

| Compound 36 (di-chloro and methoxy substituted) | 0.87 ± 0.31 | nih.gov |

| Compound 7 | 16.2 ± 0.11 | researchgate.net |

| Compound 9 | 15.2 ± 0.14 | researchgate.net |

| Compound 10 | 12.3 ± 0.69 | researchgate.net |

| Thiourea (Standard) | 21.25 ± 0.15 | nih.gov |

Specific Target Interactions

Chemokine receptors, such as CCR5 and CXCR4, are G-protein coupled receptors that play a critical role in the progression of various diseases, including HIV infection and cancer. nih.govmdpi.com They are involved in processes like tumor progression, invasion, and metastasis. mdpi.com The viral entry process for HIV-1 involves the interaction of the viral glycoprotein gp120 with the cellular CD4 receptor, followed by an interaction with either the CCR5 or CXCR4 co-receptor. nih.gov Consequently, antagonists of these receptors are considered attractive therapeutic targets. mdpi.comnih.gov

While several small molecule antagonists for CCR5 and CXCR4 are in development, the specific activity of this compound or its direct analogs as modulators of these receptors is not extensively documented in the available literature. nih.gov The development of chemokine receptor antagonists is a challenging field, with a need for novel chemical scaffolds to overcome issues of efficacy and potential for drug tolerance. frontiersin.org The search for dual CCR5/CXCR4 antagonists is an active area of research, as such compounds could prevent the virus from switching co-receptor usage, a common mechanism of resistance. nih.gov

Schiff base derivatives of benzohydrazides, particularly when complexed with metal ions like Cu(II) and Zn(II), have been shown to interact with DNA. semanticscholar.orgnih.gov These interactions are a key mechanism for the anticancer activity of many compounds. nih.gov Studies exploring the binding of hydrazide-based Schiff base metal complexes with DNA have indicated an intercalative binding mode. semanticscholar.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix.

The binding affinity of these complexes to DNA has been quantified using spectral analysis, with intrinsic binding constants (Kb) determined. For a series of Cu(II)/Zn(II) complexes of hydrazide-based Schiff bases, Kb values were found to be in the range of 10³ to 10⁵ M⁻¹, indicating moderate to strong binding. semanticscholar.orgnih.gov Furthermore, some of these metal complexes have demonstrated the ability to cleave plasmid DNA, such as pUC19 DNA, suggesting nuclease activity. semanticscholar.org This ability to bind to and cleave DNA underscores their potential as therapeutic agents targeting nucleic acids.

| Compound Class | Binding Constant (Kb) (M-1) | Binding Mode | Reference |

|---|---|---|---|

| Vanadyl Schiff Base Complex | 2.34 x 104 | Groove binding / Partial intercalation | researchgate.net |

| Benzimidazole Schiff base Co(II) complex (2 ) | 3.27 x 105 | Intercalation | nih.gov |

| Benzimidazole Schiff base Cu(II) complex (5 ) | 6.40 x 103 | Intercalation | nih.gov |

| Hydrazide Based Schiff Base Cu(II)/Zn(II) Complexes | Order of 104 - 105 | Intercalation | semanticscholar.org |

Other Receptor or Enzyme-Targeted Investigations

Beyond the well-documented activities, investigations into this compound and its analogs have revealed interactions with a variety of other enzymes, suggesting a broader potential for pharmacological applications. These studies have explored their inhibitory effects on enzymes involved in neurodegeneration, pigmentation, and fungal respiration.

Inhibition of Enzymes Linked to Neurodegeneration

A number of studies have focused on the potential of benzohydrazide derivatives to inhibit enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. Certain benzoyl hydrazone derivatives have been evaluated for their anticholinesterase activity. For instance, compound 7f , a benzoyl hydrazone with a 4-hydroxy-3,5-dimethoxy phenyl ring, demonstrated the most significant inhibitory activity against both AChE and BChE in its series. nih.govtubitak.gov.tr

Monoamine Oxidases (MAO-A and MAO-B): Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, and their inhibitors are used in the treatment of Parkinson's disease and depression. Isatin-based benzyloxybenzene derivatives have been investigated as MAO inhibitors. nih.gov Specifically, compounds ISB1 ((3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one) and ISFB1 ((3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one) showed potent and competitive inhibitory activity against MAO-B. nih.gov Another study on tosylated acyl hydrazone derivatives identified 3o as the most potent inhibitor of MAO-A and 3s as the most potent inhibitor of MAO-B. mdpi.com Both were found to be reversible and competitive inhibitors. mdpi.com

β-Secretase (BACE-1): BACE-1 is an enzyme involved in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. The same series of tosylated acyl hydrazone derivatives also showed inhibitory activity against BACE-1, with compounds 3e , 3f , and 3n being the most effective. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 7f | AChE & BChE | Not specified | Not specified | nih.govtubitak.gov.tr |

| ISB1 | MAO-B | 0.124 ± 0.007 | Competitive (Kᵢ = 0.055 ± 0.010 µM) | nih.gov |

| ISFB1 | MAO-B | 0.135 ± 0.002 | Competitive | nih.gov |

| 3o | MAO-A | 1.54 | Reversible, Competitive (Kᵢ = 0.35 ± 0.074 µM) | mdpi.com |

| 3s | MAO-B | 3.64 | Reversible, Competitive (Kᵢ = 1.97 ± 0.65 µM) | mdpi.com |

| 3e | BACE-1 | 8.63 | Not specified | mdpi.com |

| 3f | BACE-1 | 9.92 | Not specified | mdpi.com |

| 3n | BACE-1 | 8.47 | Not specified | mdpi.com |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation. Several studies have synthesized and evaluated benzohydrazide derivatives as tyrosinase inhibitors. One study found that a derivative with a 4-OH-3-OCH₃ substitution, 6b , was a promising competitive inhibitor of tyrosinase with an IC₅₀ value of 25.82 μM, comparable to the standard inhibitor kojic acid. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 6b | Tyrosinase | 25.82 | Competitive | researchgate.net |

Antifungal Activity via Succinate Dehydrogenase Inhibition

Recent research has explored the application of benzohydrazide derivatives as agricultural fungicides. A series of new benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were synthesized and tested against various phytopathogenic fungi. nih.gov Compound A6 , which contains a 3,4-difluorophenyl group, exhibited broad-spectrum antifungal effects. nih.gov Mechanistic studies revealed that A6 inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, with an IC₅₀ value of 11.02 μM. nih.gov Molecular docking studies further supported that A6 interacts with key residues in the active site of the SDH enzyme. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| A6 | Succinate Dehydrogenase (SDH) | 11.02 | nih.gov |

Structure Activity Relationship Sar and Molecular Design Strategies

Impact of Substituent Variations on Biological Potency

The biological potency of derivatives based on the 4-(benzyloxy)-3-methoxybenzohydrazide scaffold is highly sensitive to the nature and position of various substituents. Research into related benzohydrazide (B10538) and benzyloxyphenyl structures has demonstrated clear SAR trends.

Variations on the Aromatic Rings:

Electron-Donating vs. Electron-Withdrawing Groups: Studies on benzohydrazide derivatives targeting Epidermal Growth Factor Receptor (EGFR) kinase have shown that compounds with electron-donating groups (like methyl) at the para-position of an aromatic ring generally exhibit better antiproliferative activity than those with electron-withdrawing groups (like fluorine, chlorine, or bromine). nih.gov The potency order was observed as Me > H > Br > Cl > F. nih.gov This suggests that increased electron density on the aromatic ring may enhance interactions with the target, potentially through π-π stacking. nih.gov

Positional Isomerism: The position of substituents significantly influences activity. For a series of EGFR inhibitors, substituents at the para-position of one aromatic ring resulted in greater potency compared to ortho or meta positions. nih.gov Conversely, on a different aromatic ring within the same molecule, a methoxy (B1213986) group at the para-position was more favorable than at the meta-position, highlighting the complex spatial requirements of the binding pocket. nih.gov

Bulk and Steric Hindrance: The introduction of larger, bulkier groups can negatively impact activity. In studies of related anticonvulsant compounds, replacing a methoxy group with larger moieties led to a loss of activity. nih.gov However, this effect could be partially offset if the larger group included unsaturated components, suggesting that both size and electronic properties are critical. nih.gov

Variations on the Benzyloxy Moiety:

Substituents on the Benzyl (B1604629) Ring: In the development of Polo-like kinase 1 (PLK1) inhibitors based on a related pyrazole (B372694) scaffold, adding substituents to a 4-benzyloxy group was found to be crucial for potency. mdpi.com Specifically, a 2,4-disubstituted benzyloxy group was significantly more potent than unsubstituted or singly substituted versions. mdpi.com

Role of Specific Functional Groups: The addition of a hydroxyl group at the 4-position of the benzyloxy tail led to a hydrogen bond with the target enzyme, explaining its superior potency compared to a simple benzyl group. mdpi.com This underscores the importance of specific hydrogen bonding interactions in achieving high affinity.

The following table summarizes the observed impact of substituent variations on the biological potency of benzohydrazide and related derivatives.

| Modification Site | Substituent Type | Observed Impact on Potency | Example Target/Activity | Reference |

| Phenyl Ring (para-position) | Electron-Donating (e.g., -CH₃) | Increased Potency | EGFR Kinase Inhibition | nih.gov |

| Phenyl Ring (para-position) | Electron-Withdrawing (e.g., -F, -Cl) | Decreased Potency | EGFR Kinase Inhibition | nih.gov |

| Benzyloxy Tail (4-position) | Hydroxyl Group (-OH) | Increased Potency | PLK1 Inhibition | mdpi.com |

| Core Structure | Large, Bulky Groups | Decreased Potency | Anticonvulsant Activity | nih.gov |

| Phenyl Ring | Positional Isomerism (para vs. meta) | Significant Change in Potency | EGFR Kinase Inhibition | nih.gov |

Pharmacophore Elucidation for Target-Specific Activities

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. nih.gov Elucidating the pharmacophore of this compound derivatives is key to designing new molecules with high specificity.

Key pharmacophoric features for benzohydrazide derivatives often include:

The Hydrazone Moiety (-CONH-N=CH-): This group is a common and active pharmacophore in many biologically active agents, including antitubercular drugs. derpharmachemica.com It can participate in crucial hydrogen bonding interactions with receptor sites. fupress.net

Aromatic Rings: The phenyl rings from the benzohydrazide core and the benzyloxy group often engage in π-π stacking or hydrophobic interactions within the target's binding pocket. nih.govmdpi.com

Hydrogen Bond Donors and Acceptors: The amide (-CONH-) portion of the hydrazide contains both a hydrogen bond donor (N-H) and an acceptor (C=O). The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) ether oxygens can also act as hydrogen bond acceptors. Molecular docking studies on related compounds confirm that these features are critical for binding to targets like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. fupress.netresearchgate.net

Hydrophobic Areas: The benzyl portion of the benzyloxy group provides a significant hydrophobic feature that can occupy hydrophobic pockets within an enzyme or receptor, contributing to binding affinity. youtube.com

For instance, in designing PLK1 inhibitors, the pyrazole core and the benzyl ring of the benzyloxy group formed two distinct π-π interactions, while the carboxamide and a hydroxyl group on the benzyloxy tail formed critical hydrogen bonds. mdpi.com This precise arrangement of features defines the pharmacophore for PLK1 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzohydrazide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govimist.ma By developing a QSAR model, it becomes possible to predict the activity of newly designed, unsynthesized molecules. nih.gov

For benzohydrazide derivatives, a QSAR model would typically be developed as follows:

Data Set Collection: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. imist.ma

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Electronic Descriptors: (e.g., dipole moment, atomic charges) which describe the electronic environment. pandawainstitute.com

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic arrangement and branching. pandawainstitute.com

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the biological activity. imist.manih.gov

A hypothetical QSAR equation derived from an MLR analysis might look like this: pIC₅₀ = β₀ + β₁(LogP) - β₂(Molecular_Volume) + β₃(Dipole_Moment)

In this equation, the coefficients (β) indicate the positive or negative contribution of each descriptor to the predicted activity (pIC₅₀). Such models have been successfully developed for structurally related compounds like quinazolines and benzimidazoles to predict their anticancer or antimicrobial activities. nih.govimist.mapandawainstitute.com A robust QSAR model for this compound derivatives would be a powerful tool for prioritizing the synthesis of the most promising new analogs. pandawainstitute.com

Lead Optimization Approaches Based on SAR Insights

Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. depositolegale.it The SAR, pharmacophore, and QSAR data gathered for this compound derivatives provide a clear roadmap for this process.

Key optimization strategies include:

Fine-Tuning Substituents: Based on SAR data, electron-donating groups could be introduced at the para-position of the phenyl ring to enhance potency. nih.gov Similarly, adding small, polar groups like hydroxyls at strategic positions on the benzyloxy moiety could introduce new hydrogen bonds and improve both potency and solubility. mdpi.comyoutube.com

Bioisosteric Replacement: Parts of the molecule that are not essential for activity or contribute to poor properties can be replaced with bioisosteres (groups with similar physical or chemical properties). For example, if the amide linker in the hydrazide is prone to hydrolysis, it could be replaced with a more stable urea (B33335) or sulfonamide group to improve metabolic stability. scienceopen.com

Scaffold Hopping: The core benzohydrazide structure could be replaced with other heterocyclic scaffolds (e.g., pyrazole, triazole) while retaining the key pharmacophoric features, such as the 4-benzyloxy-3-methoxyphenyl group. nih.gov This can lead to novel compounds with different intellectual property and potentially improved drug-like properties.

By systematically applying these strategies, medicinal chemists can evolve the this compound scaffold from a starting point into a highly optimized drug candidate.

Computational Chemistry and in Silico Approaches in Benzohydrazide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity and is widely used in drug discovery to screen potential drug candidates against specific protein targets.

The therapeutic potential of benzohydrazide (B10538) derivatives is often evaluated by docking them against validated biological targets.

InhA Protein: The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net It is a well-established target for antitubercular drugs. researchgate.net While direct docking studies on 4-(Benzyloxy)-3-methoxybenzohydrazide are not extensively published, research on structurally similar benzohydrazide derivatives demonstrates their potential to inhibit this enzyme. For instance, in silico molecular docking of various N'-benzoyl salicylhydrazide derivatives showed favorable interactions within the InhA active site, with docking scores lower (indicating better binding) than the standard drug isoniazid (B1672263) (INH). researchgate.net Similarly, studies on pyrrolyl benzohydrazide Schiff bases have shown promising docking scores against the InhA enzyme (PDB ID: 4TZK), highlighting the importance of the benzohydrazide scaffold in binding to this receptor.

Cancer Cell Targets (e.g., 2NSD protein, 6J10): Benzohydrazide derivatives have also been investigated for their anticancer properties by targeting proteins crucial for cancer cell survival and proliferation. researchgate.net Docking simulations are performed against targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. researchgate.net For example, studies on benzylidene benzohydrazide derivatives against the EGFR receptor (PDB ID: 1m17) have yielded binding energy values ranging from -6.69 to -7.74 kcal/mol, suggesting a strong binding affinity. researchgate.net While specific docking data for this compound against proteins like 2NSD or targets associated with the 6J10 cell line are not detailed in available literature, the general approach involves predicting its binding affinity to the active sites of these cancer-related proteins to assess its potential as an anticancer agent. nih.govjocms.org

The analysis of docking results focuses on two key aspects: the binding energy and the specific molecular interactions between the ligand and the protein's active site.

Binding Energy: This value, typically expressed in kcal/mol, estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy suggests a more stable and favorable interaction. For related benzohydrazide compounds docked against antitubercular targets like the InhA enzyme, binding energies have been reported to be more favorable than reference drugs, indicating strong inhibitory potential. researchgate.netnih.gov

Binding Modes: This involves a detailed examination of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For benzohydrazide derivatives, the hydrazide moiety (-C=O-NH-N=CH-) is often crucial for forming key hydrogen bonds with amino acid residues in the active site of target proteins like InhA. The aromatic rings, such as the benzyloxy and methoxy-substituted phenyl groups in this compound, typically engage in hydrophobic and pi-pi stacking interactions, further anchoring the molecule within the binding pocket.

| Compound Type | Target Protein | PDB ID | Typical Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzylidene Benzohydrazide Derivatives | EGFR | 1m17 | -6.69 to -7.74 | Not Specified |

| N'-benzoyl Salicylhydrazide Derivatives | InhA | Not Specified | More favorable than Isoniazid | Not Specified |

| Pteleoellagic acid (related structure) | MabA | Not Specified | -9.4 | Not Specified |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT studies are instrumental in calculating a molecule's geometric and electronic properties, providing insights into its stability, reactivity, and spectroscopic characteristics. researchgate.net

DFT calculations are used to determine key electronic properties. Studies on the precursor molecule, 4-Benzyloxy-3-methoxybenzaldehyde, provide a basis for understanding the properties of the corresponding benzohydrazide. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. nih.govresearchgate.net A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules with similar structures, the HOMO-LUMO gap is a key indicator of their stability. nih.govresearchgate.net

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.govthaiscience.info Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For aromatic compounds containing electronegative atoms like oxygen and nitrogen, the negative potential is typically localized around these atoms, while positive regions are found around hydrogen atoms. nih.gov

Global Chemical Reactivity Descriptors: These parameters are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.netnih.gov These descriptors help in understanding the relationship between molecular structure and global chemical reactivity. researchgate.net

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron. |

| Electronegativity (χ) | χ = -μ | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity to accept electrons. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. It is a powerful tool for studying the conformational flexibility of ligands and the stability of ligand-protein complexes. fip.org

Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose. ajchem-a.com The simulation tracks the trajectory of the ligand within the protein's binding site over a set period (e.g., nanoseconds), providing insights into the dynamic behavior of the complex. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low RMSD value indicates that the ligand remains securely bound in its docked conformation and the protein structure is not significantly perturbed. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, indicating their flexibility. High RMSF values in the active site can suggest dynamic interactions with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming which interactions are most persistent and crucial for stable binding.

In Silico Prediction of Molecular Interactions and Bioavailability Parameters

In the realm of contemporary drug discovery and development, in silico methodologies are indispensable for the preliminary assessment of novel chemical entities. For this compound, computational tools offer a predictive lens through which its molecular interactions and bioavailability can be estimated, thereby guiding further experimental research. These predictions are rooted in the molecule's structural and physicochemical properties.

Molecular docking simulations are a primary tool for predicting the binding orientation and affinity of a ligand to a target protein's active site. For compounds structurally related to this compound, such as other benzohydrazide derivatives, these simulations have revealed key interaction patterns. Typically, the hydrazide moiety is crucial for forming hydrogen bonds with amino acid residues like tyrosine and threonine within a binding pocket. The carbonyl oxygen and the N-H groups of the hydrazide are prime candidates for acting as hydrogen bond acceptors and donors, respectively. Furthermore, the aromatic rings—the benzyloxy and the methoxy-substituted phenyl groups—are predicted to engage in hydrophobic and π-stacking interactions with nonpolar residues of a target protein, further stabilizing the ligand-protein complex. While specific target interactions for this compound are not detailed in publicly available literature, the general principles derived from analogous structures are applicable.

Bioavailability parameters, which determine the fraction of an administered drug that reaches systemic circulation, can also be predicted using various computational models. These models often rely on physicochemical properties derived from the molecular structure. Parameters such as lipophilicity (log P), water solubility, and polar surface area are calculated to evaluate a compound's potential for oral absorption and cell membrane permeability. For instance, the "BOILED-Egg" model is a common in silico tool that visually represents the likelihood of gastrointestinal absorption and blood-brain barrier (BBB) penetration. Based on the general characteristics of benzohydrazide derivatives, it is anticipated that this compound would exhibit properties conducive to good intestinal absorption.

Below is a representative table of bioavailability and drug-likeness parameters often predicted in silico for compounds of this class. Note that these are generalized predictions and not specific experimental values for this compound.

| Parameter | Predicted Profile | Implication for Bioavailability |

| Lipophilicity (log P) | Moderate | Balances aqueous solubility with lipid membrane permeability. |

| Water Solubility | Low to Moderate | May influence dissolution rate in the gastrointestinal tract. |

| Polar Surface Area (PSA) | Moderate | Influences membrane permeability and interactions with polar targets. |

| Hydrogen Bond Donors | Present (N-H groups) | Key for molecular recognition and target binding. |

| Hydrogen Bond Acceptors | Present (C=O, OCH₃, O-benzyloxy groups) | Crucial for forming interactions with biological targets. |

| Drug-Likeness | Generally compliant with rules like Lipinski's Rule of Five | Suggests potential for development as an orally active agent. |

Quantum Mechanical Examinations (e.g., Gaussian 09W Software)

Quantum mechanical (QM) calculations provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing the broader strokes of molecular mechanics used in docking and bioavailability predictions. For this compound, density functional theory (DFT) calculations, often performed with software packages like Gaussian 09W, can elucidate a range of molecular properties at the atomic level.

One of the primary applications of QM examinations is the optimization of the molecule's three-dimensional geometry to its lowest energy state. This optimized structure provides accurate bond lengths, bond angles, and dihedral angles, which are fundamental for understanding its shape and conformational preferences. These calculations often reveal the planarity or non-planarity of different parts of the molecule, which can influence its packing in a crystal lattice and its interaction with receptor sites. For similar benzohydrazide structures, DFT calculations have been used to compare theoretical geometries with experimental data from X-ray crystallography, often showing a high degree of correlation.

Furthermore, QM calculations are instrumental in determining electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic hydrazide derivatives, the HOMO is often localized on the electron-rich phenyl rings and the hydrazide linker, while the LUMO may be distributed across the conjugated system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) and benzyloxy groups, indicating these are sites susceptible to electrophilic attack and hydrogen bond acceptance. The N-H protons of the hydrazide group would exhibit a positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation.

The table below summarizes key parameters that are typically derived from quantum mechanical examinations of molecules similar in structure to this compound.

| QM Parameter | Typical Information Obtained | Significance in Chemical and Biological Context |

| Optimized Molecular Geometry | Precise bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D conformation of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Dipole Moment | Magnitude and direction of the net molecular polarity. | Influences solubility, intermolecular forces, and drug-receptor interactions. |

| Molecular Electrostatic Potential (MEP) | Visualization of the charge distribution on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and intramolecular interactions. | Reveals hyperconjugative interactions and delocalization of electron density. |

These computational approaches, from molecular docking to quantum mechanical examinations, provide a detailed, albeit theoretical, understanding of this compound's potential biological interactions and inherent chemical properties, paving the way for more focused and efficient laboratory investigations.

Future Perspectives and Translational Research Opportunities

Exploration of Novel Therapeutic Applications for 4-(Benzyloxy)-3-methoxybenzohydrazide Derivatives

The benzohydrazide (B10538) scaffold is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. This provides a fertile ground for the exploration of novel therapeutic applications for derivatives of this compound. The presence of the benzyloxy and methoxy (B1213986) groups on the phenyl ring offers opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity: A significant body of research highlights the potent antibacterial and antifungal properties of benzohydrazide derivatives. umsha.ac.irresearchgate.net These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Future research could focus on synthesizing a library of this compound derivatives and screening them against a panel of clinically relevant pathogenic bacteria and fungi, including multidrug-resistant strains. tandfonline.comderpharmachemica.com

Anticancer Potential: Several benzohydrazide derivatives have been investigated for their anticancer activities. ontosight.ai The mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression. mdpi.com The structural features of this compound, particularly the benzyloxy group, could be exploited to design novel anticancer agents. nih.gov For instance, derivatives could be evaluated for their ability to inhibit specific kinases or other signaling pathways implicated in cancer development. mdpi.com

Other Therapeutic Areas: The therapeutic potential of benzohydrazide derivatives extends beyond infectious diseases and oncology. Studies have reported their activity as anti-inflammatory, anticonvulsant, and enzyme inhibitors. ontosight.ainih.gov For example, certain derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in the management of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com The exploration of this compound derivatives in these and other therapeutic areas represents a promising avenue for future research.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of benzohydrazide derivatives typically involves the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone. researchgate.net While this approach is generally straightforward, the development of more advanced synthetic methodologies can offer significant advantages in terms of efficiency, selectivity, and the generation of molecular diversity.

Future research in this area could focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in organic synthesis. umsha.ac.ir Exploring microwave-assisted synthesis, ultrasound irradiation, or the use of green catalysts could lead to more sustainable and efficient methods for preparing this compound derivatives.

Combinatorial Chemistry and High-Throughput Synthesis: The generation of large libraries of compounds for biological screening is crucial for drug discovery. The application of combinatorial chemistry principles and automated synthesis platforms could accelerate the synthesis and evaluation of a diverse range of this compound derivatives. researchgate.net

Stereoselective Synthesis: For derivatives containing chiral centers, the development of stereoselective synthetic methods is essential. This would allow for the preparation of enantiomerically pure compounds, which is often critical for optimizing therapeutic activity and minimizing off-target effects.

Integration of Omics Technologies with Computational Drug Discovery

The integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—with computational drug discovery offers a powerful paradigm for modern drug development. nih.govnih.gov These approaches can provide a holistic understanding of disease biology and facilitate the identification of novel drug targets and biomarkers. researchgate.netinicop.org

In the context of this compound research, these technologies can be applied to:

Target Identification and Validation: Omics data from diseased and healthy tissues can help identify novel molecular targets for which this compound derivatives could be designed. youtube.com

Mechanism of Action Studies: By analyzing changes in gene expression, protein levels, or metabolite profiles in response to treatment with a derivative, researchers can gain insights into its mechanism of action. nih.gov

Predictive Toxicology: Computational models based on omics data can be used to predict the potential toxicity of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

Table 1: Application of Omics Technologies in Benzohydrazide Research

| Omics Technology | Application in Drug Discovery | Relevance to this compound |

| Genomics | Identifying genetic variations associated with disease susceptibility and drug response. | Identifying patient populations that may benefit most from treatment with specific derivatives. |

| Proteomics | Characterizing protein expression patterns to identify drug targets and biomarkers of disease. | Identifying the specific protein targets of bioactive this compound derivatives. |

| Transcriptomics | Analyzing gene expression profiles to understand disease mechanisms and drug effects. | Elucidating the downstream signaling pathways affected by treatment with these compounds. |

| Metabolomics | Studying metabolic pathways to identify biomarkers and understand drug metabolism. | Assessing the metabolic stability and potential drug-drug interactions of new derivatives. |

Addressing Antimicrobial Resistance through Benzohydrazide-Based Agents

Antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. umsha.ac.ir Benzohydrazide derivatives have emerged as a promising class of compounds in this regard. researchgate.net Their broad spectrum of activity and potential for novel mechanisms of action make them attractive candidates for further development. tandfonline.comderpharmachemica.com

Strategies to leverage this compound derivatives to combat antimicrobial resistance include:

Targeting Novel Microbial Pathways: Research can focus on identifying and validating novel microbial targets that are essential for pathogen survival but are not inhibited by existing drugs. Derivatives of this compound can then be designed to specifically inhibit these targets.

Combination Therapy: The synergistic effects of combining benzohydrazide derivatives with existing antibiotics can be explored. nih.gov This approach may help to overcome resistance mechanisms and enhance the efficacy of current treatments.

Inhibition of Resistance Mechanisms: Some benzohydrazide derivatives may act by inhibiting the mechanisms that bacteria use to resist antibiotics, such as efflux pumps. tandfonline.com Screening for such activity could lead to the development of resistance-modifying agents.

Challenges and Emerging Trends in Benzohydrazide Research

Despite the promise of benzohydrazide derivatives, several challenges need to be addressed to translate them into clinical applications. These include optimizing their pharmacokinetic properties, ensuring their safety and minimizing off-target effects.

Emerging trends in the field that can help address these challenges include:

Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to understand the interactions between benzohydrazide derivatives and their biological targets can guide the design of more potent and selective compounds. nih.gov

Prodrug Strategies: The development of prodrugs of this compound derivatives can be employed to improve their solubility, stability, and bioavailability.

Targeted Drug Delivery: The use of nanotechnology-based drug delivery systems can help to deliver benzohydrazide derivatives specifically to the site of action, enhancing their efficacy and reducing systemic toxicity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-3-methoxybenzohydrazide, and how can reaction efficiency be optimized?